molecular formula C9H9FO B115252 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one CAS No. 156332-26-2

7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one

Katalognummer: B115252
CAS-Nummer: 156332-26-2
Molekulargewicht: 152.16 g/mol
InChI-Schlüssel: SNIASKAXHOENCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one: is an organic compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a fluorine atom at the 7a position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indanone core structure.

    Fluorination: The introduction of the fluorine atom at the 7a position is achieved through electrophilic fluorination. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclization: The cyclization process forms the bicyclic indanone structure. This step often involves the use of strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification: Employing advanced purification methods such as chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indanones with various functional groups.

Wissenschaftliche Forschungsanwendungen

7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indan-5(7aH)-one: Lacks the fluorine atom at the 7a position.

    7a-Chloroindan-5(7aH)-one: Contains a chlorine atom instead of fluorine.

    7a-Bromoindan-5(7aH)-one: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom at the 7a position in 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

156332-26-2

Molekularformel

C9H9FO

Molekulargewicht

152.16 g/mol

IUPAC-Name

7a-fluoro-2,3-dihydro-1H-inden-5-one

InChI

InChI=1S/C9H9FO/c10-9-4-1-2-7(9)6-8(11)3-5-9/h3,5-6H,1-2,4H2

InChI-Schlüssel

SNIASKAXHOENCG-UHFFFAOYSA-N

SMILES

C1CC2=CC(=O)C=CC2(C1)F

Kanonische SMILES

C1CC2=CC(=O)C=CC2(C1)F

Synonyme

5H-Inden-5-one,7a-fluoro-1,2,3,7a-tetrahydro-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.